Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Rotigotine hydrochloride
CAS No.: 125572-93-2
VCID: VC0002329
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Rotigotine hydrochloride is a pharmaceutical compound used in the form of a transdermal patch, known by the brand name Neupro. It is a non-ergoline dopamine agonist, primarily indicated for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS) in both Europe and the United States . Developed by Aderis Pharmaceuticals and later licensed to Schwarz Pharma, rotigotine was approved by the European Medicines Agency in 2006 and by the FDA in 2007 . Receptor Binding Profile
Clinical Use and EfficacyRotigotine is used to manage the symptoms of Parkinson's disease and restless legs syndrome. It is administered via a transdermal patch, providing a continuous supply of the drug over 24 hours . Clinical studies have shown that rotigotine is effective in improving motor symptoms in Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) . Clinical Trials for Parkinson's DiseaseIn a study involving early-stage Parkinson's disease patients, rotigotine patches demonstrated significant improvements in UPDRS scores compared to placebo. Specifically, the 6 mg and 8 mg patches showed statistically significant reductions in UPDRS scores, with mean changes of -5.09 and -5.3, respectively . Another study found that 48% of patients treated with rotigotine achieved a ≥20% reduction in UPDRS scores, compared to 19% in the placebo group . Safety and Side EffectsRotigotine is generally well-tolerated, but common side effects include nausea, dizziness, and application site reactions. Serious side effects can include impulse control disorders and hallucinations, which are typical of dopamine agonists . Long-term studies are necessary to fully assess the safety and efficacy of rotigotine over extended periods . |
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 125572-93-2 | ||||||||||||||||||||||||||||||||
Product Name | Rotigotine hydrochloride | ||||||||||||||||||||||||||||||||
Molecular Formula | C19H26ClNOS | ||||||||||||||||||||||||||||||||
Molecular Weight | 351.9 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | ||||||||||||||||||||||||||||||||
Standard InChIKey | CEXBONHIOKGWNU-NTISSMGPSA-N | ||||||||||||||||||||||||||||||||
Isomeric SMILES | CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | ||||||||||||||||||||||||||||||||
SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | ||||||||||||||||||||||||||||||||
Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | ||||||||||||||||||||||||||||||||
Synonyms | (+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |
||||||||||||||||||||||||||||||||
Reference | [1]. Belluzzi et al (2004) N-0923, a selective dopamine D2 receptor agonist, is efficacious in rat and monkey models of Parkinson/'s disease. Mov.disord. 9 147. | ||||||||||||||||||||||||||||||||
PubChem Compound | 180335 | ||||||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume